molecular formula C25H17FN4O4S B2749565 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one CAS No. 946252-63-7

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

Cat. No.: B2749565
CAS No.: 946252-63-7
M. Wt: 488.49
InChI Key: BELLRLHLDJZONY-UHFFFAOYSA-N
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Description

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a complex organic compound characterized by multiple fused rings and functional groups. The presence of the benzo[d][1,3]dioxol, oxadiazolyl, thioether, and fluorobenzyl groups indicates a highly functional molecule with potential utility in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Stage: : The synthesis begins with the preparation of intermediate compounds such as 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole, which involves cyclization reactions under controlled conditions.

  • Thioether Formation: : The thioether linkage is formed via a nucleophilic substitution reaction, where the intermediate reacts with a suitable thiol compound.

  • Quinazolinone Synthesis:

Industrial Production Methods: Industrial-scale production typically involves optimizing each of the above steps to ensure high yield and purity. Conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can occur at the sulfur atom, converting the thioether to a sulfoxide or sulfone.

  • Reduction: : Reduction of the oxadiazole ring can lead to different reaction pathways.

  • Substitution: : Aromatic substitution reactions can modify the benzo[d][1,3]dioxol or fluorobenzyl rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Typically involve halogenated solvents and catalysts like palladium.

Major Products: Reactions often yield sulfoxides, sulfones, or various substituted aromatic derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one has numerous applications, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Acts as a probe to study biochemical pathways.

  • Medicine: : Potential use in drug development due to its diverse functional groups, which may interact with various biological targets.

  • Industry: : Utilized in material science for developing new compounds with unique properties.

Mechanism of Action

Mechanism of Effects

  • Interaction with Molecular Targets: : The compound may bind to enzymes or receptors, modulating their activity.

  • Pathways Involved: : Likely involves multiple pathways, including those related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-4(3H)-quinazolinone: : Lacks the 4-fluorobenzyl group, which may influence its activity.

  • 4(3H)-quinazolinone derivatives: : Similar core structure but different side chains and functional groups.

Uniqueness: The combination of the benzo[d][1,3]dioxol, oxadiazole, thioether, and fluorobenzyl groups makes this compound unique, providing multiple sites for interaction and modification, which could be leveraged for specific applications in research and industry.

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4S/c26-17-8-5-15(6-9-17)12-30-24(31)18-3-1-2-4-19(18)27-25(30)35-13-22-28-23(29-34-22)16-7-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELLRLHLDJZONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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